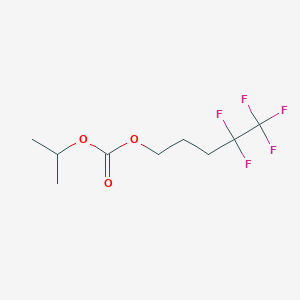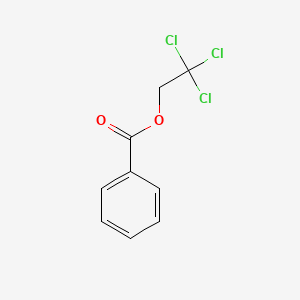
2,2,2-Trichloroethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid 2,2,2-trichloroethyl ester is an organic compound with the molecular formula C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . It is also known as 2,2,2-trichloroethyl benzoate. This compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trichloroethyl group. It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoic acid 2,2,2-trichloroethyl ester can be synthesized through the esterification of benzoic acid with 2,2,2-trichloroethanol. The reaction typically involves heating benzoic acid and 2,2,2-trichloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of benzoic acid 2,2,2-trichloroethyl ester follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to benzoic acid and 2,2,2-trichloroethanol.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 2,2,2-trichloroethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of benzoic acid 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting microbial cell membranes or interfering with enzyme activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzoic Acid Esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, share similar chemical properties but differ in their ester groups.
Trichloroethyl Esters: Compounds like 2,2,2-trichloroethyl acetate have similar ester groups but different acid components.
Uniqueness: Benzoic acid 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific chemical reactions and industrial applications where other esters may not be as effective .
Propriétés
Formule moléculaire |
C9H7Cl3O2 |
|---|---|
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl benzoate |
InChI |
InChI=1S/C9H7Cl3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
WGXLSZQUOYSATB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



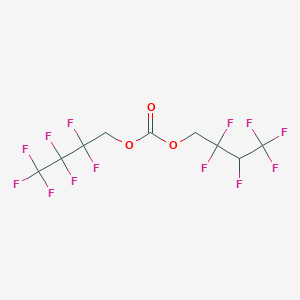
![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)

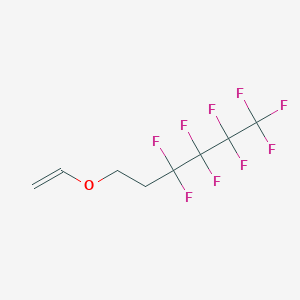
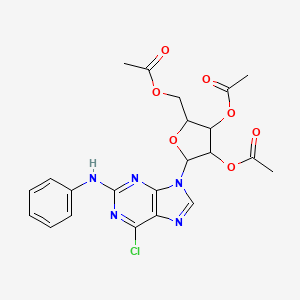


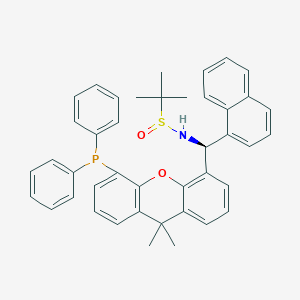
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)

![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
